molecular formula C12H20Cl2N2 B13119882 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride

4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride

Cat. No.: B13119882
M. Wt: 263.20 g/mol
InChI Key: HGHXQIXMJCPHSO-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H19N2Cl2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. The process may include steps such as:

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-ylmethyl)pyridine dihydrochloride
  • 4-Methyl-2-(1-piperidinyl)pentanoate hydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Uniqueness

4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both pyridine and piperidine

Biological Activity

4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a dihydrochloride salt of a pyridine derivative with a piperidine moiety. Its structure can be summarized as follows:

  • Molecular Formula : C12_{12}H16_{16}Cl2_2N2_2
  • Molecular Weight : 275.18 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. For instance, compounds with piperidine structures showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL, indicating strong antibacterial activity .

Antitumor Activity

Pyridine derivatives have been investigated for their antitumor effects. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, certain piperidine derivatives have been shown to block cell proliferation in cancer cell lines, demonstrating potential as anticancer agents .

Neurological Effects

The compound may also possess neuroactive properties. Piperidine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer’s. Some studies indicate that these compounds can inhibit acetylcholinesterase activity, enhancing cholinergic neurotransmission . This suggests a potential role in cognitive enhancement or neuroprotection.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to neurotransmitter degradation.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in pain perception and inflammation.
  • Cellular Pathway Alteration : By affecting signaling pathways, the compound could influence cellular proliferation and apoptosis.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those structurally related to this compound. The results highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Antitumor Research

In another study focusing on antitumor activity, a series of piperidine derivatives were tested for their ability to inhibit tumor cell growth. The findings indicated that specific modifications to the piperidine ring enhanced cytotoxicity against cancer cell lines, paving the way for further development of targeted therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
4-Methyl-2-(piperidin-4-ylmethyl)pyridineAntibacterialMIC = 3.12 - 12.5 µg/mL
Pyrrolo[3,4-c]pyridine DerivativesAntitumorIC50 = Varies by derivative
Piperidine Derivatives for Alzheimer'sNeuroprotectiveIC50 = Varies

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

4-methyl-2-(piperidin-2-ylmethyl)pyridine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-10-5-7-14-12(8-10)9-11-4-2-3-6-13-11;;/h5,7-8,11,13H,2-4,6,9H2,1H3;2*1H

InChI Key

HGHXQIXMJCPHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCCN2.Cl.Cl

Origin of Product

United States

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